molecular formula C10H9F2NO6 B2689637 Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate CAS No. 923690-09-9

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate

Cat. No. B2689637
CAS RN: 923690-09-9
M. Wt: 277.18
InChI Key: SZXPDJXMCFRDTR-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate, also known as DFMOM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of nitrobenzoates and has been studied extensively for its unique properties and potential benefits.

Scientific Research Applications

Mesomorphic Properties and Liquid Crystals

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate and its derivatives have been studied for their effects on the thermal and mesomorphic properties of certain liquid crystals. Research by Takenaka and Teshima (1994) explored how substituents like methyl and methoxyl groups adjacent to the nitro group affect liquid crystalline properties. They found that derivatives with long alkoxyl groups at the 2 position are nonmesogenic, while a hydroxyl group at the 2 position enhances nematic and smectic properties. This indicates the significant role of steric effects and electrostatic circumstances around the nitro group in determining the mesomorphic behavior of such compounds (Takenaka & Teshima, 1994).

Photostabilization and Singlet Oxygen Quenching

Soltermann et al. (1995) investigated the generation and quenching of singlet molecular oxygen (O2(1Δg)) by methyl salicylate, a compound structurally related to methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate. They compared it with related compounds, finding that those with a phenol group are inefficient O2(1Δg) generators but effective O2(1Δg) scavengers under certain conditions. This research could be relevant for developing photostabilizers and singlet oxygen quenchers in various applications, highlighting the potential of structurally similar compounds for such purposes (Soltermann et al., 1995).

Solubility and Chemical Interactions

Hart et al. (2015) provided insights into the solubility and chemical interactions of compounds like methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate by examining the solubility of various nitrobenzoic acids and derivatives in 2-methoxyethanol. Their research contributes to understanding the Abraham model correlations for solute transfer into 2-methoxyethanol, which is crucial for designing drugs and chemicals with desired solubility and distribution properties (Hart et al., 2015).

Antimicrobial and Antifungal Activities

Research on derivatives of methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate, such as those studied by Vinusha et al. (2015), has shown moderate antimicrobial and antifungal activities. Two imino-4-methoxyphenol thiazole derived Schiff bases were synthesized and tested for their effectiveness against bacteria and fungi, indicating potential applications in developing new antimicrobial and antifungal agents (Vinusha et al., 2015).

properties

IUPAC Name

methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO6/c1-17-7-3-5(9(14)18-2)6(13(15)16)4-8(7)19-10(11)12/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXPDJXMCFRDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate

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